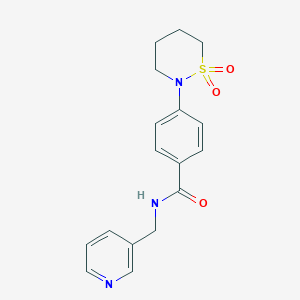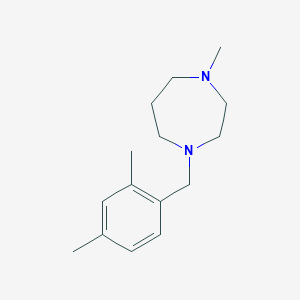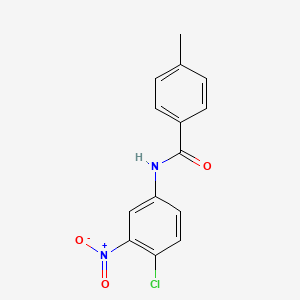
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide, also known as DTBM-P, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized through a multi-step process.
作用機序
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide exerts its therapeutic effects through various mechanisms of action. In cancer, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also inhibits cell proliferation by blocking the cell cycle at the G1 phase. In Alzheimer's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, which is an enzyme involved in the production of beta-amyloid. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide protects dopaminergic neurons by activating the Nrf2/ARE pathway, which is a key pathway involved in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide inhibits the activity of various enzymes involved in cell proliferation, including cyclin-dependent kinases and topoisomerases. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also inhibits the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In Alzheimer's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide inhibits the activity of beta-secretase, which is an enzyme involved in the production of beta-amyloid. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also inhibits the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide protects dopaminergic neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway.
実験室実験の利点と制限
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also has some limitations, including its poor solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the research on 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide. One direction is to investigate the potential therapeutic applications of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide in other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide to improve its yield and purity. Additionally, future research could focus on the development of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide analogs with improved pharmacokinetic properties and efficacy.
合成法
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been synthesized through a multi-step process, which involves the reaction of 2-mercaptoethanol with 2-chloroacetic acid to form 2-(2-hydroxyethylthio)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-chloroethylthioacetyl chloride. The final step involves the reaction of 2-chloroethylthioacetyl chloride with 4-aminobenzonitrile and 3-pyridinemethanol to form 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide.
科学的研究の応用
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
特性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJJJGIFWCNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid](/img/structure/B5627605.png)
![3-({2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}thio)-1-methyl-1H-indole](/img/structure/B5627619.png)
![5-(methoxymethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5627621.png)

![methyl 4-({[(trifluoroacetyl)amino]carbonyl}amino)benzoate](/img/structure/B5627629.png)
![7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5627630.png)
![2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]-N-(2-phenylethyl)acetamide hydrochloride](/img/structure/B5627643.png)
![4-bromo-3-[(diethylamino)sulfonyl]benzoic acid](/img/structure/B5627644.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}tetrazolo[1,5-a]pyridine](/img/structure/B5627646.png)
![8-[(4R)-4-hydroxy-L-prolyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5627657.png)

![1-{2-[1-(3,4-difluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5627676.png)
![1-(3-chloro-4-methoxyphenyl)-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrrolidin-2-one](/img/structure/B5627678.png)